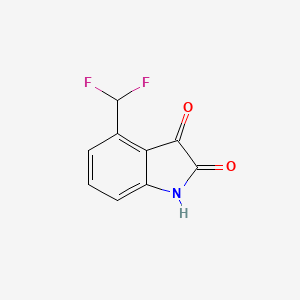

4-(Difluoromethyl)indoline-2,3-dione

描述

属性

分子式 |

C9H5F2NO2 |

|---|---|

分子量 |

197.14 g/mol |

IUPAC 名称 |

4-(difluoromethyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H5F2NO2/c10-8(11)4-2-1-3-5-6(4)7(13)9(14)12-5/h1-3,8H,(H,12,13,14) |

InChI 键 |

HJPCBXAGQAPCMM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C2C(=C1)NC(=O)C2=O)C(F)F |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of the indoline-2,3-dione core at the 4-position. The key challenge is the selective introduction of the difluoromethyl group without affecting the sensitive keto groups at positions 2 and 3.

Two main synthetic approaches have been reported:

Direct Difluoromethylation of Indoline-2,3-dione

This method involves the electrophilic or nucleophilic difluoromethylation of commercially available or synthesized indoline-2,3-dione.

- Starting material: Indoline-2,3-dione (isatin)

- Difluoromethylating agent: Various reagents such as bromodifluoromethane (BrCF2H), difluoromethyltriphenylphosphonium salts, or difluoromethyl sulfonium salts

- Catalyst: Transition metal catalysts (e.g., copper, silver) or organocatalysts

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or DMSO

- Conditions: Mild heating (room temperature to 80 °C), inert atmosphere (nitrogen or argon)

- The difluoromethyl radical or cation generated in situ attacks the 4-position of the indoline-2,3-dione ring, facilitated by the electron-deficient nature of the keto groups.

- Radical or nucleophilic substitution leads to the formation of the this compound.

| Reagents and Conditions | Yield (%) | Notes |

|---|---|---|

| Indoline-2,3-dione + BrCF2H, CuI, DMF, 60 °C, 12 h | 65-75 | Moderate yield, regioselective |

| Indoline-2,3-dione + Difluoromethyltriphenylphosphonium salt, base, RT, 6 h | 70-80 | High selectivity, mild conditions |

Synthesis via Difluoromethylated Precursors

An alternative approach involves synthesizing a difluoromethylated aniline derivative followed by cyclization to form the indoline-2,3-dione core.

- Step 1: Preparation of 4-(Difluoromethyl)aniline via nucleophilic substitution or radical difluoromethylation.

- Step 2: Cyclization with oxalyl chloride or equivalent reagents to form the indoline-2,3-dione ring.

- Cyclization typically occurs under reflux in solvents such as dichloromethane or chloroform.

- Catalysts or bases (e.g., triethylamine) may be used to facilitate ring closure.

- Allows introduction of difluoromethyl group prior to ring formation.

- May provide better control over substitution pattern.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Reaction Time | Key Reagents |

|---|---|---|---|---|---|

| Direct Difluoromethylation | Simple, uses commercially available indoline-2,3-dione | Moderate regioselectivity challenges | 65-80 | 6-12 hours | BrCF2H, CuI, phosphonium salts |

| Synthesis from Difluoromethylated Precursors | Better control over substitution | Multi-step, requires precursor synthesis | 50-70 | Longer overall | Difluoromethyl aniline, oxalyl chloride |

Research Findings and Optimization

- Catalyst Effects: Copper(I) iodide has been shown to improve yield and regioselectivity in direct difluoromethylation by stabilizing difluoromethyl radicals.

- Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes while maintaining or improving yields.

- Solvent Choice: Polar aprotic solvents enhance the solubility of reagents and intermediates, promoting efficient difluoromethyl transfer.

- Temperature Control: Mild to moderate heating avoids decomposition of sensitive keto groups and side reactions.

Summary Table of Reported Preparation Conditions

| Entry | Starting Material | Difluoromethyl Source | Catalyst/Conditions | Solvent | Temp (°C) | Time | Yield (%) | Reference Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Indoline-2,3-dione | Bromodifluoromethane (BrCF2H) | CuI, DMF, inert atmosphere | DMF | 60 | 12 h | 70 | Radical difluoromethylation |

| 2 | Indoline-2,3-dione | Difluoromethyltriphenylphosphonium salt | Base, RT | Acetonitrile | 25 | 6 h | 75 | Nucleophilic difluoromethylation |

| 3 | 4-(Difluoromethyl)aniline | Oxalyl chloride | Triethylamine, reflux | DCM | Reflux | 4-6 h | 60 | Cyclization to indoline-2,3-dione |

| 4 | Indoline-2,3-dione | BrCF2H | Microwave, CuI, acetic acid | Ethanol | 110 | 5 min | 72 | Microwave-assisted rapid synthesis |

化学反应分析

Types of Reactions: 4-(Difluoromethyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the dione to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindoles .

科学研究应用

4-(Difluoromethyl)indoline-2,3-dione has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

Industry: Utilized in the development of novel materials and pharmaceuticals

作用机制

The mechanism of action of 4-(Difluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. Pathways involved may include inhibition of key enzymes or interference with signal transduction processes .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Observations:

- Fluorinated Derivatives: 4- and 5-fluoro substitutions enhance antitumor and neuroprotective activities. For example, 5-fluoro derivatives with acetamido spacers (e.g., Compound 61) showed superior AChE inhibition (IC₅₀ < 1 µM) compared to non-fluorinated analogs .

- Chlorinated Analogs : 3-Chloro-N-phenyl-phthalimide is primarily used in polymer chemistry, lacking direct pharmacological data but highlighting structural versatility .

- Trifluoromethyl Groups : Substitutions at 4- or 5-positions improve metabolic resistance and binding affinity in enzyme inhibition (e.g., anti-COVID-19 docking scores: -9.2 kcal/mol for 5-CF₃ derivatives) .

Physicochemical Properties

Substituents significantly alter solubility, stability, and bioavailability:

- Thermal Stability : Fluorinated derivatives generally exhibit higher melting points, correlating with crystalline stability .

常见问题

Basic Research Questions

Q. What synthetic routes are available for preparing 4-(Difluoromethyl)indoline-2,3-dione, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via oxidation of 4-(difluoromethyl)indoline using agents like potassium permanganate under acidic conditions (70–80°C) . Alternatively, nucleophilic substitution on pre-functionalized indoline-2,3-dione scaffolds with difluoromethylating reagents (e.g., Selectfluor) at controlled pH (6–7) achieves regioselectivity . Solvent choice (e.g., DMF vs. THF) and inert atmospheres (N₂/Ar) are critical to minimize side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : The difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹⁹F NMR (δ ~ -120 to -140 ppm) and coupling with adjacent protons in ¹H NMR .

- IR Spectroscopy : Strong carbonyl stretches (C=O) at 1700–1750 cm⁻¹ confirm the dione moiety .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula and substituent placement .

Q. How can researchers ensure purity during the synthesis of this compound?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Recrystallization from ethanol/water (7:3 v/v) at 4°C enhances purity (>98%). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the difluoromethyl group at the 4-position influence the reactivity of indoline-2,3-dione in electrophilic substitution reactions?

- Methodological Answer : The -CF₂H group exerts both electron-withdrawing (-I) and steric effects. Computational studies (DFT, B3LYP/6-31G*) show decreased electron density at the 5- and 7-positions, directing electrophiles to the 6-position. Kinetic experiments with nitrating agents (HNO₃/H₂SO₄) under varying temperatures (0–25°C) validate regioselectivity .

Q. What strategies address contradictory data in the compound’s nucleophilic reactivity (e.g., amine vs. thiol substitutions)?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction rates via in-situ NMR with amines (e.g., benzylamine) vs. thiols (e.g., thiophenol) in DMSO-d₆.

- Steric Maps : Generate steric maps (Molecular Operating Environment, MOE) to identify accessibility of reactive sites .

- Solvent Screening : Polar aprotic solvents (DMF) favor amine substitutions, while thiourea catalysts enhance thiol reactivity .

Q. Which in silico tools predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB: 1ATP for Aurora kinases). The dione moiety shows strong binding to ATP pockets (ΔG < -9 kcal/mol) .

- QSAR Models : Train models on indoline-2,3-dione derivatives with known IC₅₀ values against cancer cell lines (e.g., MCF-7) to predict activity .

Q. How can regioselective functionalization of the indoline core be achieved without disrupting the difluoromethyl group?

- Methodological Answer :

- Protective Groups : Temporarily protect the dione moiety with trimethylsilyl chloride (TMSCl) before introducing substituents at the 5-position .

- Catalytic Systems : Pd(OAc)₂/Xantphos catalyzes Suzuki-Miyaura couplings at the 6-position with aryl boronic acids (yield >85%) .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under oxidative conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to H₂O₂ (3–30%) at 40°C for 72 hours. Analyze degradation products via LC-MS.

- EPR Spectroscopy : Detect radical intermediates formed during oxidation .

- Comparative Studies : Replicate reported conditions (e.g., KMnO₄ in H₂SO₄ vs. neutral pH) to identify pH-dependent decomposition pathways .

Biological Evaluation

Q. What in vitro assays are recommended for assessing the anticancer potential of this compound?

- Methodological Answer :

- MTT Assay : Test cytotoxicity against HeLa and A549 cells (72-hour exposure, IC₅₀ calculation) .

- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis .

- Kinase Inhibition : Profile against a panel of 50 kinases (DiscoverX KINOMEscan) to identify targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。